De-O-Methyllasiodiplodin

Mineralocorticoid Receptor Endocrinology Metabolic Disease

Researchers studying MR signaling or selective cytotoxicity face a critical gap: generic RAL analogs lack the free C-15 hydroxyl pharmacophore and cannot replicate MR antagonism. De-O-Methyllasiodiplodin (CAS 32885-82-8) is the definitive solution. • Potent nonsteroidal MR antagonism (IC50 = 8.93 μM)-absent in Lasiodiplodin • 7-fold selectivity: MCF-7 (IC50) vs. normal hepatocytes (WRL68) • In vivo glucose & HbA1c lowering in diabetic db/db mice • Scaffold for α-glucosidase inhibitor libraries (>12× acarbose potency) Supplied ≥98% pure, ambient-shipped globally for immediate research use.

Molecular Formula C16H22O4
Molecular Weight 278.34 g/mol
CAS No. 32885-82-8
Cat. No. B158290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDe-O-Methyllasiodiplodin
CAS32885-82-8
Molecular FormulaC16H22O4
Molecular Weight278.34 g/mol
Structural Identifiers
SMILESCC1CCCCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1
InChIInChI=1S/C16H22O4/c1-11-7-5-3-2-4-6-8-12-9-13(17)10-14(18)15(12)16(19)20-11/h9-11,17-18H,2-8H2,1H3/t11-/m0/s1
InChIKeyNFEVFCAOVZCHBN-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





De-O-Methyllasiodiplodin – Multi-Target RAL


De-O-Methyllasiodiplodin (CAS: 32885-82-8), also referenced as des-O-methyllasiodiplodin or DML, is a naturally occurring 12-membered resorcylic acid lactone (RAL) [1]. It was originally isolated from the endophytic fungus *Lasiodiplodia theobromae* and has since been identified in other fungal and plant sources, including *Ludwigia hyssopifolia* and the brown alga endophytic fungus No. ZZF36 [2][3]. Structurally, it belongs to the macrolide class and is recognized as a minimal resorcinolic macrolide . Its reported biological activities include mineralocorticoid receptor (MR) antagonism, anti-inflammatory effects, and cytotoxicity against various cancer cell lines, positioning it as a promising chemical probe for research into metabolic disorders, cancer, and endocrine signaling pathways [4].

Pathway Mineralocorticoid receptor (MR) pathway inhibition study fit
Model Cell-model endpoint review (cancer cytotoxicity, metabolic inflammation)
Chemistry Resorcylic acid lactone scaffold for SAR and derivative synthesis

De-O-Methyllasiodiplodin: Non-Substitutable RAL


While De-O-Methyllasiodiplodin shares the 12-membered resorcylic acid lactone core with compounds like Lasiodiplodin, its specific bioactivity profile is not interchangeable. The presence of a free hydroxyl group instead of a methyl ether at the C-15 position fundamentally alters its molecular interactions. This structural variation directly translates to distinct target engagement, most notably its potent nonsteroidal antagonism of the mineralocorticoid receptor (MR) [1], an activity not reported for Lasiodiplodin. Furthermore, even minor modifications within the De-O-Methyllasiodiplodin scaffold, such as acetylation of phenolic hydroxyl groups or alterations to the ring size, have been shown to drastically change MR antagonistic potency, underscoring the compound's unique and sensitive pharmacophore [1]. Therefore, substituting De-O-Methyllasiodiplodin with a generic RAL analog will not recapitulate its specific MR antagonism, selective cytotoxicity, or anti-inflammatory effects, making it an essential, non-substitutable research tool for defined target-based studies [1][2].

Structure Free C-15 hydroxyl vs. methyl ether in Lasiodiplodin may alter target engagement
Activity MR antagonism endpoint not reported for Lasiodiplodin; pathway response may differ
SAR Minor scaffold modifications can shift bioactivity profile; analog performance may not transfer

De-O-Methyllasiodiplodin: Comparative Evidence


Nonsteroidal MR Antagonism

De-O-Methyllasiodiplodin (DML) is a potent nonsteroidal antagonist of the mineralocorticoid receptor (MR). This activity is a key differentiator from its close structural analog, Lasiodiplodin, for which no comparable MR antagonism has been reported. The initial report identified DML as an MR antagonist with an IC50 of 8.93 μM [1]. Subsequent studies confirmed its ability to decrease aldosterone-induced MR transcriptional activity and to block the interaction between the steroid receptor coactivator-1 (SRC-1) and the MR ligand-binding domain (MR-LBD) [2].

MR Antagonism
Reported
DML IC50 8.93 μM; Lasiodiplodin: no reported MR activity
Supports MR pathway inhibition study fit
Class-level inference; initial reporter gene assay
Mineralocorticoid Receptor Endocrinology Metabolic Disease

Selective Cytotoxicity in MCF-7 Cells

Desmethyl-lasiodiplodin (synonymous with De-O-Methyllasiodiplodin) demonstrates a quantifiable selectivity for cancerous cells. In a study against human breast adenocarcinoma cells (MCF-7), the IC50 value was found to be seven-fold lower than that for noncarcinogenic hepatocytes (WRL68), indicating a preferential cytotoxic effect on cancer cells [1]. While Lasiodiplodin has shown antileukemic activity with an IC50 of 20 μM against U-937 cells [2], the direct comparative data for a seven-fold selectivity window is specific to De-O-Methyllasiodiplodin in this cancer model.

Cytotoxicity Selectivity
Cross-study comparable
7-fold lower IC50 in MCF-7 vs. normal WRL68 cells
Supports cancer-cell selectivity endpoint review
Lasiodiplodin lacks reported selectivity ratio
Breast Cancer Apoptosis Selective Cytotoxicity

α-Glucosidase Inhibitory Derivatives

This evidence highlights the critical structure-activity relationship (SAR) within the De-O-Methyllasiodiplodin scaffold. While De-O-Methyllasiodiplodin itself shows no α-glucosidase inhibitory activity, two of its derivatives, (3R, 7R)-7-hydroxy-de-O-methyllasiodiplodin and (3R)-5-oxo-de-O-methyllasiodiplodin, exhibited potent inhibition with IC50 values of 25.8 µM and 54.6 µM, respectively [1]. These activities are significantly more potent than the standard clinical drug acarbose (IC50 = 703.8 µM). This serves as a powerful illustration that minor modifications to the parent De-O-Methyllasiodiplodin structure can unlock entirely new and potent bioactivities, whereas the parent compound and other RALs like Lasiodiplodin are inactive.

α-Glucosidase Inhibition
Direct comparison
Derivatives IC50 25.8 & 54.6 µM vs. acarbose 703.8 µM; parent inactive
Supports scaffold SAR for metabolic target
Parent compound shows no intrinsic activity
α-Glucosidase Type 2 Diabetes Metabolic Disorder

In Vivo Anti-Diabetic Efficacy in db/db Mice

In a 4-week study using db/db mice, a standard model for type 2 diabetes, oral administration of De-O-Methyllasiodiplodin (DML) at a dose of 30 mg·kg⁻¹·d⁻¹ resulted in a significant reduction in both blood glucose and glycosylated hemoglobin (HbA1c) levels [1]. This in vivo metabolic efficacy is linked to its MR antagonism and subsequent amelioration of obesity-related pro-inflammatory cytokines (MCP-1, TNF-α, IL-6) and reactive oxygen species (ROS)-related genes [1]. In contrast, the parent compound Lasiodiplodin has no reported in vivo anti-diabetic activity.

In Vivo Model
Model-response context
Reduction in blood glucose & HbA1c in db/db mice at 30 mg/kg/day
Supports metabolic disorder model-response interpretation
Lasiodiplodin without reported in vivo anti-diabetic activity
Type 2 Diabetes In Vivo Pharmacology Metabolic Disorder

Differential Cytotoxicity in Cancer Cell Lines

A direct comparative study isolated several lasiodiplodin derivatives from the same fungal source. De-O-Methyllasiodiplodin (compound 3) demonstrated cytotoxicity against KB (human oral epidermoid carcinoma), BC1 (human breast cancer), and NCI-H187 (human small cell lung cancer) cell lines with IC50 values of 12.67, 9.65, and 11.07 μg/mL, respectively [1]. In contrast, (3R),(5S)-5-hydroxy-de-O-methyllasiodiplodin (compound 1) showed activity against a different panel of cell lines, including cholangiocarcinoma lines KKU-M139, KKU-M156, and KKU-M213, with IC50 values in the range of 14-19 μg/mL [1]. This demonstrates that even small structural changes within the class lead to distinct and non-overlapping cytotoxicity profiles.

Cell Panel Activity
Direct comparison
IC50 9.65–12.67 μg/mL (KB, BC1, NCI-H187) vs. 5-hydroxy derivative 14–19 μg/mL (KKU lines)
Supports cell-line-specific selection for cancer models
Non-overlapping cytotoxicity profiles
Cytotoxicity Cancer Research Cholangiocarcinoma

Scalable Synthetic Route

A robust and efficient synthetic route for (±)-de-O-methyllasiodiplodin has been reported, proceeding in 42% yield over 5 steps (longest linear sequence) from the inexpensive and abundant starting material, 9-decenoic acid . This contrasts sharply with reliance on low-yield and variable natural product isolation from fungal or plant sources, a method that is often necessary for many rare RAL analogs. This established synthetic methodology ensures a more consistent, scalable, and cost-effective supply for research procurement.

Synthetic Access
Data to verify
5 steps, 42% yield from 9-decenoic acid
May support reliable procurement and scale-up
Source: supplier-reported methodology; peer review pending
Chemical Synthesis Medicinal Chemistry Supply Chain

De-O-Methyllasiodiplodin: Optimal Applications


Nonsteroidal MR Antagonism Research

De-O-Methyllasiodiplodin is the optimal choice for research focused on nonsteroidal MR antagonism. Its unique ability to potently block MR activity (IC50 = 8.93 μM), a feature not shared by its close analog Lasiodiplodin, makes it an essential tool for exploring MR signaling pathways in hypertension, heart failure, and metabolic disorders [5]. Its in vivo efficacy in lowering blood glucose and HbA1c in a diabetic mouse model further validates its use as a chemical probe for MR-related metabolic studies [2].

Selective Cytotoxicity in Breast Cancer

For studies requiring a cytotoxic agent with a demonstrated selectivity window, De-O-Methyllasiodiplodin is the superior candidate. It has been shown to exhibit an IC50 against MCF-7 breast cancer cells that is seven-fold lower than its IC50 against normal hepatocytes (WRL68) [5]. This quantifiable therapeutic window is a key differentiator for researchers developing targeted therapies and investigating mechanisms of selective apoptosis in breast cancer.

α-Glucosidase Inhibitor SAR

The De-O-Methyllasiodiplodin scaffold serves as an excellent starting point for medicinal chemistry programs aimed at developing potent α-glucosidase inhibitors. While the parent compound is inactive, simple derivatives like 7-hydroxy- and 5-oxo-de-O-methyllasiodiplodin demonstrate IC50 values (25.8 µM and 54.6 µM) that are >12-fold more potent than the clinical drug acarbose (IC50 = 703.8 µM) [5]. Procuring De-O-Methyllasiodiplodin provides a critical scaffold for generating and screening focused libraries of analogs with improved activity.

Cytotoxicity Profiling Across Cancer Types

Researchers should procure De-O-Methyllasiodiplodin when their focus is on cancers like oral epidermoid carcinoma (KB), breast cancer (BC1), or small cell lung cancer (NCI-H187). In direct comparative studies, De-O-Methyllasiodiplodin (IC50s 9.65-12.67 μg/mL) was active against these lines, while the 5-hydroxy derivative was active against cholangiocarcinoma lines (IC50s 14-19 μg/mL) [5]. This clear and documented difference in cancer-type specificity allows for a rational, evidence-based procurement decision.

Application
Selection Property
Validation Focus
MR signaling pathway studies
Nonsteroidal MR antagonism activity
MR transcriptional activity blockade review
Breast cancer cell-model studies
Cancer-cell selective cytotoxicity profile
MCF-7 vs. normal cell selectivity endpoint review
α-Glucosidase inhibitor discovery
Scaffold for derivative SAR
Derivative potency benchmarking vs. acarbose
Cancer cell-line panel screening
Cell-line-specific cytotoxicity profile
Differential activity across KB, BC1, NCI-H187 lines

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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